1,4-Benzodiazepine

Übersicht

Beschreibung

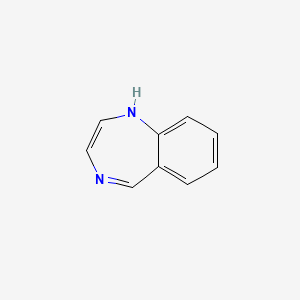

1,4-benzodiazepine is a benzodiazepine and a mancude organic heterobicyclic parent.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1,4-Benzodiazepines exhibit a wide range of pharmacological effects, which can be categorized as follows:

- Anxiolytic Effects : Many 1,4-benzodiazepines are used to alleviate anxiety disorders. Drugs like diazepam and alprazolam are commonly prescribed for their anxiolytic properties.

- Anticonvulsant Activity : Certain benzodiazepines, such as clonazepam and nitrazepam, are effective in managing various seizure types, including absence and myoclonic seizures in children .

- Sedative and Hypnotic Effects : These compounds are also utilized for their sedative properties to treat insomnia and facilitate sedation before surgical procedures.

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship of 1,4-benzodiazepines to enhance their efficacy while minimizing side effects. Modifications to the benzene and diazepine rings have been explored to improve binding affinity to GABA receptors, which are crucial for their therapeutic actions .

Table 1: Commonly Used 1,4-Benzodiazepines and Their Applications

| Compound | Primary Use | Notable Effects |

|---|---|---|

| Diazepam | Anxiety, muscle relaxant | Rapid onset of action |

| Clonazepam | Anticonvulsant | Effective against multiple seizure types |

| Alprazolam | Anxiety disorders | Short-term treatment of panic disorder |

| Lorazepam | Sedation | Pre-anesthetic medication |

| Midazolam | Sedation | Short-term sedation in procedures |

Recent Research Findings

Recent studies have identified novel derivatives of 1,4-benzodiazepines with enhanced biological activity. For instance, a study highlighted the antitumor potential of a specific derivative (1,4-benzodiazepine-2,5-dione) that demonstrated significant growth inhibition in various human cancer cell lines . This compound induced cell cycle arrest and apoptosis in lung cancer cells without observable toxicity in xenograft mouse models.

Case Study 1: Clinical Application in Epilepsy Management

A clinical study demonstrated that clonazepam effectively reduced the frequency of seizures in children with refractory epilepsy. Despite its efficacy, concerns regarding cognitive impairment were noted, emphasizing the need for careful monitoring .

Case Study 2: Benzodiazepine Overdose

A case study involving a patient with a history of substance abuse revealed complications arising from non-prescribed use of clonazepam. The patient exhibited prolonged positive results for benzodiazepines in urine drug screens despite attempts to manage her intake . This case underscores the importance of monitoring benzodiazepine use due to potential addiction and overdose risks.

Eigenschaften

CAS-Nummer |

264-64-2 |

|---|---|

Molekularformel |

C9H8N2 |

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

1H-1,4-benzodiazepine |

InChI |

InChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H |

InChI-Schlüssel |

GUJAGMICFDYKNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NC=CN2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NC=CN2 |

Key on ui other cas no. |

41935-47-1 |

Synonyme |

1,4-benzodiazepine 1,4-benzodiazepine-2,5-dione 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)- BZ 423 Bz-423 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.